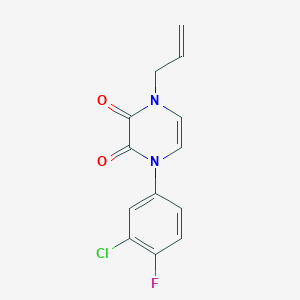

1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

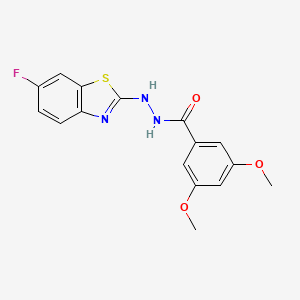

Description

The compound “1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of chloro and fluoro groups on the phenyl ring and a prop-2-enyl group attached to the pyrazine ring could potentially influence the compound’s reactivity and properties .

Synthesis Analysis

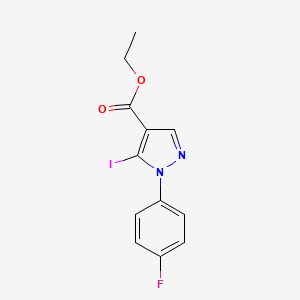

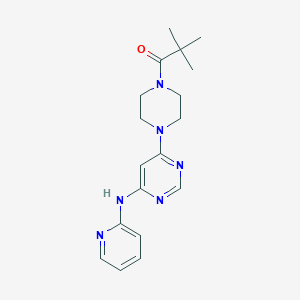

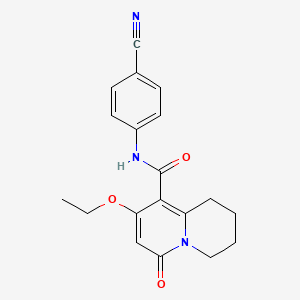

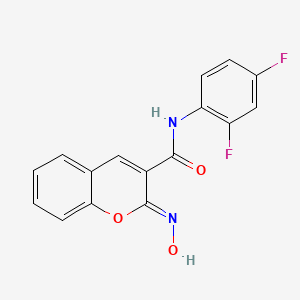

The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a condensation reaction or a cyclization reaction. The chloro and fluoro groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The phenyl ring with chloro and fluoro substituents and the prop-2-enyl group would be attached to the pyrazine ring .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in the molecule. The pyrazine ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The chloro and fluoro groups on the phenyl ring might also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazine ring, the halogenated phenyl ring, and the prop-2-enyl group could affect properties like polarity, solubility, boiling point, and melting point .Scientific Research Applications

Photocyclization and Molecular Structure

- Research on similar compounds, such as 2-chloro-1,3-diphenylpropan-1,3-dione, reveals that photocyclization to flavones is a key reaction pathway, providing insights into the photostability and reactivity of related compounds (Košmrlj & Šket, 2007).

- The molecular structures of related compounds, like 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]hexahydroisoindole-1,3-dione, show significant differences in conformation and intermolecular interactions, hinting at the structural diversity possible in compounds with similar backbones (Li et al., 2005).

Synthesis of Derivatives and Analogues

- The synthesis of 3-amino-4-fluoropyrazoles, through monofluorination and condensation processes, indicates the potential for creating functionally diverse derivatives of similar compounds (Surmont et al., 2011).

- The creation of polymorphs, as seen in meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), showcases the ability to derive structurally distinct forms with potentially different properties, which may be applicable to 1-(3-Chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione (Mohamed et al., 2016).

Photovoltaic and Sensory Applications

- Chlorine substitution in polymer solar cells, as demonstrated in a study on chlorinated-thienyl benzodithiophene, suggests potential applications in improving photovoltaic performance, which could be explored for this compound (Fan et al., 2018).

- A highly selective and dual responsive test paper sensor for Hg2+/Cr3+ detection indicates the potential of using similar compounds in the development of chemical sensors (Das et al., 2012).

Mechanism of Action

Target of Action

Similar compounds such as gefitinib are known to target the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .

Mode of Action

Gefitinib, a compound with a similar structure, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with egfr . By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation .

Biochemical Pathways

Compounds like gefitinib that inhibit egfr tyrosine kinase can affect various downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .

Result of Action

The inhibition of egfr tyrosine kinase by similar compounds can lead to the inhibition of malignant cell proliferation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O2/c1-2-5-16-6-7-17(13(19)12(16)18)9-3-4-11(15)10(14)8-9/h2-4,6-8H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHBKRXGGPUVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN(C(=O)C1=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2616938.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2616942.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2616947.png)

![4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2616948.png)

![N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2616950.png)

![5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2616951.png)

![rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2616953.png)